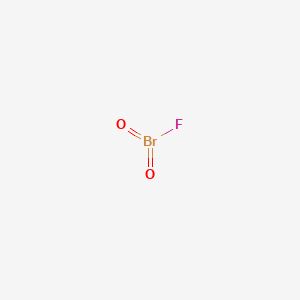
Fluoro(dioxo)-lambda~5~-bromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromyl fluoride, also known as bromine fluoride dioxide, is an inorganic compound composed of bromine, fluorine, and oxygen with the chemical formula BrO₂F. It appears as a colorless liquid and is known for its high reactivity and instability. Bromyl fluoride decomposes at temperatures above 10°C and reacts violently with water .
Preparation Methods
Bromyl fluoride can be synthesized through several methods:
Reaction of Potassium Tetrafluorobromate(VII) with Hydrogen Fluoride: This method involves reacting K[BrF₄O] with HF.
Reactions of Bromine Pentafluoride with Iodine Oxides: Bromine pentafluoride reacts with compounds such as IO₂F, IOF₃, and I₂O₅ to produce bromyl fluoride.
Hydrolysis of Bromine Pentafluoride: At low temperatures, bromine pentafluoride undergoes hydrolysis to form bromyl fluoride and hydrogen fluoride.
Chemical Reactions Analysis
Bromyl fluoride undergoes various types of chemical reactions:
- When heated, bromyl fluoride decomposes into bromine trifluoride, bromine, and oxygen:
Decomposition: 3BrO2F→BrF3+Br2+3O2
Bromyl fluoride reacts violently with water, resulting in the formation of bromic acid and hydrogen fluoride:Reaction with Water: BrO2F+H2O→HBrO3+HF
It reacts with alkalis to produce sodium bromate, sodium fluoride, and water:Reaction with Alkalis: BrO2F+2NaOH→NaBrO3+NaF+H2O
Properties
CAS No. |
22585-64-4 |
|---|---|
Molecular Formula |
BrFO2 |
Molecular Weight |
130.90 g/mol |
InChI |
InChI=1S/BrFO2/c2-1(3)4 |
InChI Key |
MQCDGGKZTTYBRJ-UHFFFAOYSA-N |
Canonical SMILES |
O=Br(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


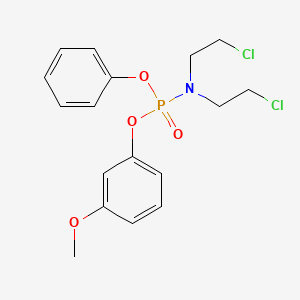

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

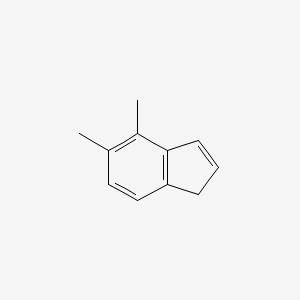
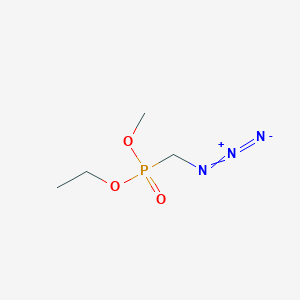
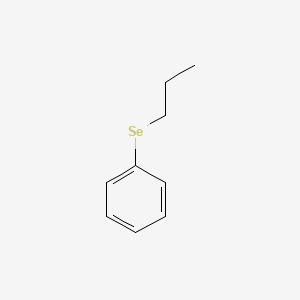
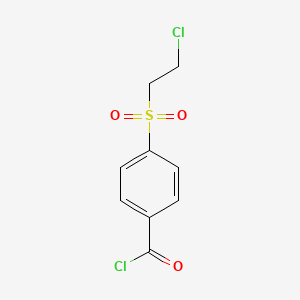
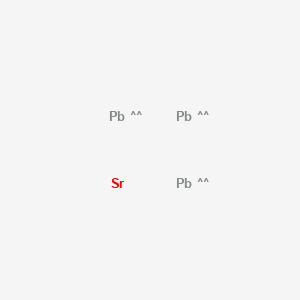
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
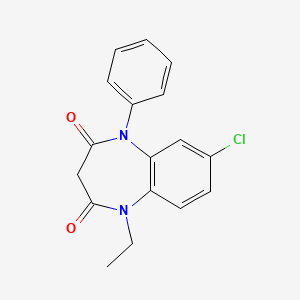
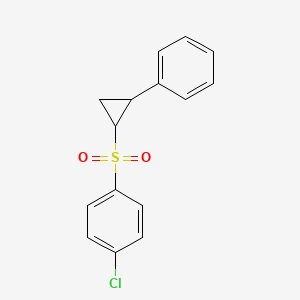
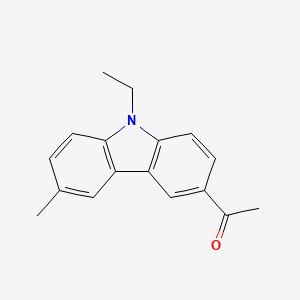
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
